Fmoc-D-Arg(Tos)-OH
Overview
Description
Fmoc-D-Arg(Tos)-OH is a product offered by several scientific research companies . It is used for research and development purposes .
Synthesis Analysis
A method for the incorporation of Fmoc-Arg (Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method addresses the poor performance of this amino acid, which is attributed to the formation of a fully inactive δ-lactam .Molecular Structure Analysis
The molecular formula of this compound is C28H30N4O6S . Its molecular weight is 550.63 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 550.63 . Its density is 1.4±0.1 g/cm3 . The boiling point and melting point are not available .Scientific Research Applications
Hydrogels as Extracellular Matrix-Mimetic Scaffolds
Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, related to Fmoc-D-Arg(Tos)-OH, co-assemble to form nanofibril hydrogels. These hydrogels support the viability and growth of NIH 3T3 fibroblast cells, effectively mimicking the integrin-binding RGD peptide of fibronectin. This application is crucial for cell culture in research settings (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis
Fmoc-Arg(Pbf)-OH, a derivative of this compound, was studied in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent. This research addresses the challenge of incorporating difficult amino acids into peptide chains, a significant aspect of peptide synthesis in pharmaceutical and biochemical research (de la Torre et al., 2020).
Antibacterial Composite Materials
Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, including derivatives like this compound, has shown promising advancements in developing biomedical materials with antibacterial and anti-inflammatory purposes. These materials exhibit significant antibacterial capabilities and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Synthesis Optimization
The synthesis process of Fmoc-Arg(Pbf)-OH, closely related to this compound, has been studied to optimize yields and improve quality. Such research is essential for efficient and cost-effective production of peptide synthesis components (Hong Yong-yu, 2006).
Hydrogel-Based Nanotechnology
Studies on supramolecular hydrogels based on Fmoc-functionalized amino acids, including variants of this compound, are significant in biomedical fields due to their biocompatible and biodegradable properties. These hydrogels have applications in antimicrobial activity and are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).
Fluorescent Nanocluster Stabilization
Fmoc-protected amino acids like Fmoc-Phe-OH, a compound related to this compound, have been used to stabilize fluorescent few-atom silver nanoclusters within a hydrogel matrix. This application is important for developing new materials with unique fluorescent properties, useful in various scientific and technological fields (Roy & Banerjee, 2011).
Peptide Synthesis and Modification
Research on incorporating O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH in the Fmoc-polyamide procedure, involving derivatives of this compound, plays a crucial role in synthesizing modified peptides for various biomedical applications (Kitas et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-D-Arg(Tos)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the growing peptide chain and adds the D-Arginine amino acid to it .
Mode of Action
The Fmoc group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process. Once the D-Arginine has been added to the peptide chain, the Fmoc group is removed, often through the use of a base . This allows the next amino acid to be added to the chain.
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is peptide synthesis . This compound plays a crucial role in the elongation step of this pathway, where amino acids are sequentially added to a growing peptide chain .
Result of Action
The result of the action of this compound is the successful addition of the D-Arginine amino acid to the peptide chain . This contributes to the synthesis of the desired peptide with the correct sequence of amino acids .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the reaction environment is critical, as the Fmoc group is typically removed using a base . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .
properties
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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